2,2'-二甲基联苯

概述

描述

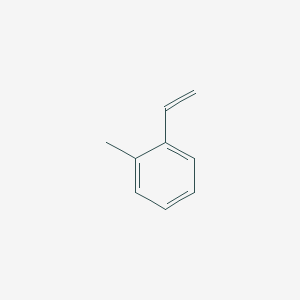

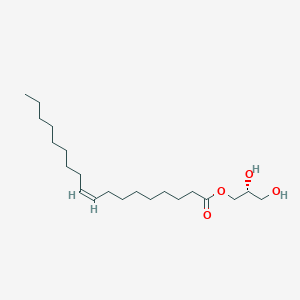

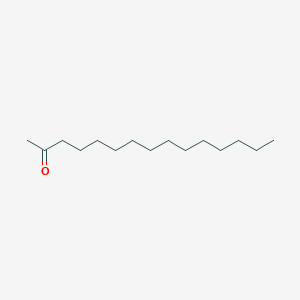

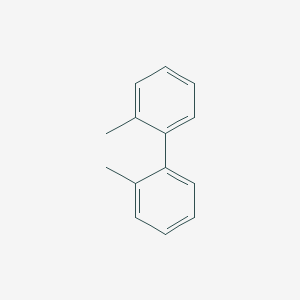

2,2’-Dimethylbiphenyl, also referred to as o,o’-bitoluene, is a chemical compound with the molecular formula C14H14 . It has a molecular weight of 182.2610 .

Synthesis Analysis

The preparation of optically active 2,2’-dimethylbiphenyl has been reported using optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent .

Molecular Structure Analysis

The molecular structure of 2,2’-Dimethylbiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file . It contains a total of 29 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2,2’-Dimethylbiphenyl .

Physical And Chemical Properties Analysis

2,2’-Dimethylbiphenyl has a boiling point of 531 K . The enthalpy of sublimation is 65.7 kJ/mol at 285 K . The enthalpy of fusion is 2.2799 kJ/mol at 293.091 K .

科学研究应用

光学性质和绝对构型

- 光学分辨和绝对构型:化合物2,2′-二羟基-6,6′-二甲基联苯,是2,2'-二甲基联苯的一种变体,成功地被分辨为其光学纯形式,其右旋形式被确定为R-构型 (Kanoh et al., 1987)。

在催化中的应用

- 在钯催化反应中的应用:相关化合物2,2′-二氨基-6,6′-二甲基联苯被发现是钯催化的Suzuki–Miyaura和Mizoroki–Heck反应中的有效配体,提供中等至优异的产率 (Lu et al., 2010)。

非线性光学性质

- 非线性光学性质的研究:类似3,3′-二甲基联苯4,4′-二胺这样的化合物的非线性光学性质已经通过Z-扫描技术进行了探索。这项研究表明了未来光学器件中的潜在应用 (Zidan et al., 2015)。

三重态几何构型

- 甲基取代联苯的三重态几何构型:对2,2'-和其他二甲基联苯的研究揭示了它们非平面三重态的特性,有助于理解分子构象和电子性质 (Scheve & Wagner, 1974)。

合成应用

二甲基联苯的合成:对二甲基联苯的合成研究,包括甲苯偶联等方法,已经进行,提供了在各种条件下生产这些化合物的途径 (Xu et al., 1999)。

二苯甲酰过氧化物反应中的光解:二苯甲酰过氧化物与甲苯等溶剂的光解反应已经显示出产生二甲基联苯,表明其在自由基辅助化学反应中的作用 (Sakaguchi et al., 1980)。

化学分辨在化学中的应用

轴向不对称化合物的光学分辨:像6,6'-二甲基联苯-2,2'-二羧酸这样的轴向不对称化合物已经被合成和分辨,表明了在手性化学和材料科学中的应用 (Kanoh et al., 1987)。

在对映选择性环氧化中的参与:2,2'-二氨基-6,6'-二甲基联苯在形成铜络合物用于对映选择性环氧化中的应用突显了其在不对称合成和催化中的作用 (Gillespie et al., 2002)。

化学异构化研究

超酸催化的异构化:二甲基联苯的酸催化异构化,以及使用半经验方法预测这些反应的能力,展示了这些化合物的化学多样性和可预测性 (Sherman et al., 2002)。

在催化反应中的形成:对在Ullmann反应等反应中形成二甲基联苯的研究展示了它们在各种合成途径中的潜力 (Roberge & Hölderich, 2000)。

安全和危害

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water . Never give anything by mouth to an unconscious person .

属性

IUPAC Name |

1-methyl-2-(2-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKWMASVFVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060540 | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

605-39-0 | |

| Record name | 2,2′-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-dimethylbiphenyl?

A1: 2,2'-Dimethylbiphenyl has a molecular formula of C14H14 and a molecular weight of 182.26 g/mol.

Q2: Are there any spectroscopic data available to confirm the structure of 2,2'-dimethylbiphenyl?

A2: Yes, several spectroscopic techniques have been employed to characterize 2,2'-dimethylbiphenyl. [, , , , , , , ] These include:

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and position of specific functional groups. [, , , ]

- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]

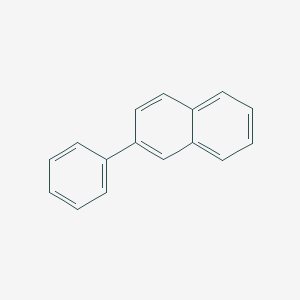

Q3: What is unique about the structure of 2,2'-dimethylbiphenyl?

A3: 2,2'-Dimethylbiphenyl possesses a biphenyl core with methyl substituents at the 2 and 2' positions. This substitution pattern introduces steric hindrance between the two phenyl rings, resulting in a twisted conformation. [, , , , ] This non-planar geometry significantly influences its physical and chemical properties. [, , , ]

Q4: How does the twisted conformation of 2,2'-dimethylbiphenyl affect its properties?

A4: The twisted conformation influences the compound's:

- Fluorescence: A more planar biphenyl structure generally exhibits stronger fluorescence. The inherent twist in 2,2'-dimethylbiphenyl affects its fluorescence properties. [, ]

- Chirality: While 2,2'-dimethylbiphenyl itself is not chiral, its derivatives with different substituents on the phenyl rings can exhibit atropisomerism. [, ] This means the molecule can exist as non-superimposable mirror images due to restricted rotation around the biphenyl bond.

Q5: Are there any known applications of 2,2'-dimethylbiphenyl in material science?

A5: The twisted structure of 2,2'-dimethylbiphenyl and its derivatives makes them interesting building blocks for:

- Polymers: They are used in synthesizing polyimides and polyamides with desirable properties like high glass transition temperatures, good solubility, and potential applications in electronics. [, , ]

- Liquid Crystals: The rigid, rod-like structure of some 2,2'-dimethylbiphenyl-containing polymers makes them suitable for liquid crystal applications. []

Q6: Does 2,2'-dimethylbiphenyl possess any catalytic properties?

A6: While 2,2'-dimethylbiphenyl itself is not widely studied as a catalyst, research shows its formation during the catalytic desulfurization of dibenzothiophene using palladium nanoparticles. []

Q7: Have computational methods been used to study 2,2'-dimethylbiphenyl?

A7: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 2,2'-dimethylbiphenyl. Studies have employed:

- Density Functional Theory (DFT): Used to calculate electronic properties, such as HOMO and LUMO energy levels, which are important for optoelectronic applications. [, , ]

- Time-Dependent DFT (TD-DFT): Provides insights into the excited-state properties and dynamics of the molecule, relevant for understanding its photophysical behavior. []

- Configuration Interaction Singles (CIS): Another method to investigate excited state behavior, often used in conjunction with TD-DFT for a more complete picture. []

Q8: How do structural modifications of 2,2'-dimethylbiphenyl affect its activity?

A8: Structural modifications, especially on the biphenyl core, significantly influence the compound's properties and potential applications.

- Substituent Effects: Introducing different substituents can alter electronic properties, impacting fluorescence, energy levels, and potential interactions with other molecules. [, , , ]

- Linker Modification: Changing the length and nature of linkers in polymers containing 2,2'-dimethylbiphenyl units can affect solubility, thermal stability, and morphology. [, , ]

- Chirality: Introducing chiral centers can lead to atropisomers with potentially different biological activities. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。